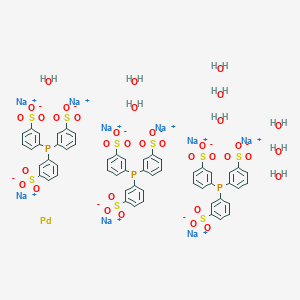

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of palladium complexes often involves the combination of palladium with various ligands to form complexes with distinct properties. While the specific synthesis of "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" is not directly found, studies on related palladium complexes provide insights. For instance, the palladium-catalyzed synthesis of (hetero)aryl alkyl sulfones showcases the versatility of palladium in forming complexes under mild conditions with a broad scope of reactants, including sulfonates and phosphine ligands (Shavnya, Hesp, Mascitti, & Smith, 2015).

Molecular Structure Analysis

The molecular structure of palladium complexes can be elucidated through techniques like X-ray crystallography. For example, studies on palladium(II) complexes reveal square planar environments around palladium atoms coordinated with sulfur and nitrogen atoms from ligands, indicating the potential structural framework of similar complexes (Kovala‐Demertzi et al., 2002).

Chemical Reactions and Properties

Palladium complexes are renowned for their catalytic abilities, particularly in cross-coupling reactions. The palladium-catalyzed synthesis of sulfones from boronic acids, alkyl halides, and sulfites demonstrates the chemical reactivity of palladium complexes, suggesting that the "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" complex may also facilitate similar reactions (Shavnya et al., 2015).

Physical Properties Analysis

The physical properties of palladium complexes, such as solubility, melting points, and crystalline structure, depend on their molecular composition. While specific data for "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" is not provided, related palladium complexes exhibit unique crystalline structures and solubility characteristics that can be studied through crystallography and solubility tests (Hambley, Raguse, & Ridley, 1985).

Chemical Properties Analysis

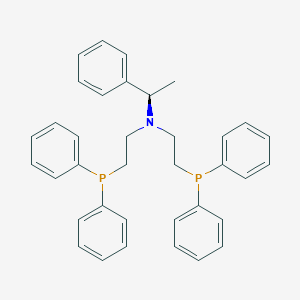

The chemical properties of palladium complexes, such as reactivity, stability, and catalytic activity, are influenced by their ligands and molecular structure. The catalytic activity of palladium in the Suzuki–Miyaura coupling reaction, as demonstrated by bis(triphenylphosphine)palladium(II)phthalimide, highlights the potential applications of palladium complexes in organic synthesis and their chemical behavior (Chaignon et al., 2004).

科学的研究の応用

Catalytic Applications in Synthesis

Palladium complexes have been extensively investigated for their catalytic properties in various organic reactions. For instance, palladium-catalyzed cross-coupling reactions have been significantly enhanced by the development of new synthesis methods for gem-bis(phosphono)ethylenes. These intermediates, obtained through palladium-catalyzed reactions, have shown versatility in further chemical transformations, enabling the creation of compounds with potential applications in material science and pharmaceuticals (Inoue, Okauchi, & Minami, 2003). Moreover, cationic palladium(II) complexes with phosphine sulfonamide ligands have demonstrated efficiency in catalyzing ethylene oligomerization, highlighting the role of phosphino substituents in directing the reaction pathway and selectivity (张延路 et al., 2014).

Development of Water-Soluble Metal−Carbene Complexes

Research on water-soluble metal−carbene complexes has led to the synthesis of zwitterionic imidazolium salts with alkylsulfonate substituents. These complexes, particularly with silver and palladium, have been characterized and explored for their potential in creating coordination polymers. This research opens up new possibilities for the development of environmentally benign catalytic processes (Moore et al., 2006).

Advancements in Cross-Coupling Reactions

The synthesis of palladium complexes containing sulfonate-functionalized N-heterocyclic carbene ligands has been explored to enhance the efficiency of Suzuki−Miyaura cross-coupling reactions in water. These complexes have shown remarkable catalytic activities, presenting a significant step forward in the field of green chemistry (Godoy et al., 2011).

Environmental and Analytical Applications

While the direct environmental applications of the specific compound "Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate" were not found in the literature, related compounds and palladium complexes have been studied for their environmental impact and analytical detection. For example, studies on nonylphenols and bis(4-chlorophenyl)-sulfone in marine environments highlight the environmental relevance of sulfonate-containing compounds and their derivatives (Bester, Theobald, & Schröder, 2001). Additionally, palladium's determination in environmental samples underscores the significance of monitoring noble metals due to their industrial uses and potential environmental impacts (Rojas, Ojeda, & Pavón, 2007).

Safety And Hazards

Information regarding the safety and hazards of this compound is not available in the sources I found.

将来の方向性

The future directions or applications of this compound are not mentioned in the available sources.

特性

IUPAC Name |

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLWYKBARRAJM-UHFFFAOYSA-E |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54Na9O36P3PdS9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584290 |

Source

|

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1973.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate | |

CAS RN |

176483-72-0 |

Source

|

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)